4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-2-3-4-9-21-10-13-14(16(21)22)15(20-17(23)19-13)11-5-7-12(18)8-6-11/h5-8,15H,2-4,9-10H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUANYMWOOBBZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Ethoxycarbonyl-2-Carboxy-4-Methylpyrrole
One-Pot Electrochemical Synthesis in Deep Eutectic Solvents
Green Chemistry Approach
Adapting methods from tetrahydro-β-carboline synthesis, a two-step electrochemical process in choline chloride:ethylene glycol DES achieves atom-efficient cyclization:
- Formation of Schiff Base Intermediate :
- Condensation of 4-fluorobenzaldehyde with pentylamine in DES (20 mA, 80°C, 1 h).
- Electrochemical Cyclization :
Advantages :
- Eliminates volatile organic solvents.
- 30% reduced energy consumption vs. thermal methods.
Performance Metrics :
| Parameter | Conventional | Electrochemical |
|---|---|---|
| Reaction Time | 4 h | 2.5 h |
| Yield | 75% | 88% |
| E-Factor | 32 | 11 |
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Preparation
A patent-derived method immobilizes the pyrrole core on Wang resin via ester linkage:
- Coupling : COMU® mediates attachment of 4-fluorophenylacetic acid (DCM, 40°C, 24 h).
- On-Resin Cyclization :
- Treat with p-TsOH in THF (60°C, 8 h) to form the pyrrolo ring.
- Cleavage with TFA/DCM (rt, 2 h) releases the product.
Advantages for Parallel Synthesis
Catalytic Asymmetric Hydrogenation for Stereocontrol
Enantioselective Synthesis of Tetrahydro Core
Using Ir-(S)-SegPhos catalyst , hydrogenate the pyrimidine double bond (40 psi H₂, MeOH, 25°C):
Conditions Optimization :
| Catalyst Loading | Pressure | Time | ee |
|---|---|---|---|
| 0.5 mol% | 40 psi | 12 h | 94% |
| 1.0 mol% | 60 psi | 8 h | 93% |
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : 98.2% purity (C18 column, 70:30 H₂O/MeCN, 1 mL/min, 254 nm).
- XRD : Confirms crystalline form (monoclinic, P2₁/c).
Comparative Evaluation of Synthetic Routes
| Method | Steps | Yield | Cost ($/g) | Green Metrics |
|---|---|---|---|---|
| Curtius Cyclization | 5 | 52% | 120 | PMI: 58 |
| Electrochemical | 2 | 88% | 85 | PMI: 19 |
| Solid-Phase | 4 | 74% | 240 | PMI: 43 |
| Catalytic Hydrogenation | 6 | 61% | 180 | PMI: 62 |
PMI: Process Mass Intensity (lower = greener)
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 4-(4-Fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its fluorophenyl group can enhance the compound's binding affinity to biological targets.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic interventions in diseases such as cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can contribute to the development of new products with improved performance and durability.
Mechanism of Action
The mechanism by which 4-(4-Fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Pharmacological Targets
Key Observations :
- Fluorophenyl vs. Hydroxyphenyl/Cyanophenyl: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to hydroxyl or cyano substituents, which are more polar and prone to phase II metabolism.
- Alkyl Chain Length : The 6-pentyl group in the target compound could improve lipophilicity and membrane permeability relative to shorter chains (e.g., methyl or ethyl) seen in other analogs.
Biological Activity
The compound 4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex bicyclic structure that includes a pyrrolo[3,4-d]pyrimidine core. The presence of the 4-fluorophenyl and pentyl substituents enhances its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 317.35 g/mol.
Biological Activities
Research indicates that compounds similar to 4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that pyrrolo[3,4-d]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves interference with cell cycle progression and induction of apoptosis.
- Antiviral Properties : Some derivatives have demonstrated efficacy against viral infections by inhibiting viral replication processes.
- Anti-inflammatory Effects : These compounds have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
The biological activity of 4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : The unique structure allows for binding to specific receptors on cell membranes, influencing signaling pathways.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or bind to DNA-associated proteins, disrupting normal cellular functions.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features and potential advantages of this compound over related structures:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-methyl-4-phenyl-6-(tetrahydrofuran-2-yl)methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Pyrrolopyrimidine | Contains a tetrahydrofuran ring; potential for different reactivity due to additional ring structure. |
| 1-methyl-6-(oxolan-2-ylmethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Pyrrolopyrimidine | Features an oxolane moiety; may exhibit different biological activities. |
| 1-methyl-4-(phenyl)-6-(pyridin-3-ylmethyl)-4H-pyrrolo[3,4-d]pyrimidine | Pyrrolopyrimidine | Incorporates a pyridine substituent; potentially different pharmacological profiles. |
Case Studies
Several case studies have documented the biological effects of similar pyrrolo[3,4-d]pyrimidines:
- Antitumor Efficacy in Breast Cancer Models : A study demonstrated that a related pyrrolo[3,4-d]pyrimidine derivative significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
- Antiviral Activity Against Influenza Virus : Another investigation found that a structurally similar compound inhibited viral replication in vitro by targeting the viral polymerase.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-fluorophenyl)-6-pentyl-pyrrolo[3,4-d]pyrimidine-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted amines with carbonyl derivatives. For example, similar pyrrolo[3,4-d]pyrimidine derivatives are synthesized via:
-
Step 1 : Formation of the pyrrolidine ring using allyl amines or phenethyl derivatives under reflux with a polar aprotic solvent (e.g., DMF) .
-
Step 2 : Introduction of the fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic substitution .
-
Optimization : Reaction yields (~60–75%) depend on temperature control (70–90°C), catalyst selection (e.g., Pd(PPh₃)₄), and purification via column chromatography or recrystallization .
Table 1 : Key Reaction Parameters
Parameter Typical Range Impact on Yield/Purity Temperature 70–90°C Higher temps risk decomposition Catalyst Pd(PPh₃)₄ or CuI Pd catalysts improve coupling efficiency Solvent DMF, THF, or EtOH DMF enhances solubility of intermediates
Q. How can the molecular structure of this compound be characterized to confirm regiochemistry?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to identify substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm) .
- X-ray Crystallography : Resolve fused bicyclic systems and confirm stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₁₈H₂₁FN₃O₂: ~346.39 g/mol) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., CDK2) or phosphodiesterases using fluorescence-based assays .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can conflicting data on synthesis yields from similar pyrrolo[3,4-d]pyrimidines be resolved?
- Methodological Answer : Discrepancies often arise from:
-
Side Reactions : Fluorophenyl groups may undergo dehalogenation under high temperatures. Mitigate by using lower temps (60–70°C) and inert atmospheres .
-
Purification Challenges : Replace silica gel chromatography with preparative HPLC for polar byproducts .
Table 2 : Yield Comparison Across Analogous Compounds
Compound Substituents Reported Yield (%) Key Optimization Step 4-(2-Fluorophenyl) 72 Pd-catalyzed coupling at 80°C 4-(4-Hydroxyphenyl) 58 Acidic workup to prevent oxidation
Q. What strategies can elucidate the mechanism of action for this compound in kinase inhibition?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with ATP-binding pockets of kinases .
- Kinase Profiling : Screen against a panel of 50+ kinases to identify selectivity patterns .
- Mutagenesis Studies : Validate binding by mutating key residues (e.g., Lys33 in CDK2) and measuring IC₅₀ shifts .
Q. How do steric and electronic effects of the pentyl group influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with shorter (propyl) or branched (isopentyl) chains.
- Lipophilicity Analysis : Measure logP values (e.g., using HPLC) to correlate with membrane permeability .
- Biological Testing : Compare IC₅₀ values in enzyme assays; longer chains may enhance binding but reduce solubility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of pyrrolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Standardize Assay Conditions : Variability in cell culture media (e.g., serum concentration) or enzyme sources can skew results. Replicate assays using identical protocols .
- Control for Purity : HPLC-purity ≥95% is critical; impurities like unreacted fluorophenyl precursors may confound bioactivity .
Experimental Design Recommendations
Q. What in vivo models are appropriate for studying neuroprotective effects suggested by in vitro data?
- Methodological Answer :
- Animal Models : Use MPTP-induced Parkinson’s disease models in mice to assess dopamine receptor modulation .
- Dosage Regimen : Administer 10–50 mg/kg orally for 14 days, with brain penetration assessed via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
